

Taletrectinib Demonstrates Significant Efficacy in Crizotinib-Resistant ROS1+ NSCLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Taletrectinib*

Cat. No.: *B1652593*

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A new generation of targeted therapy, **taletrectinib**, is showing considerable promise for patients with ROS1-positive non-small cell lung cancer (NSCLC) who have developed resistance to the first-line treatment, crizotinib. Clinical data reveals that **taletrectinib** effectively overcomes common resistance mechanisms, leading to high and durable response rates, including in patients with challenging brain metastases.

ROS1 fusions are oncogenic drivers found in approximately 1% to 2% of NSCLC cases.[1] The first-line standard of care for advanced ROS1-rearranged NSCLC has been crizotinib, a tyrosine kinase inhibitor (TKI) that has demonstrated significant activity.[2] However, most patients eventually develop resistance to crizotinib, frequently driven by secondary mutations in the ROS1 kinase domain, most commonly the G2032R solvent front mutation.[3][4][5] This has created a critical need for next-generation inhibitors that can effectively target these resistant tumors.

Taletrectinib is an oral, potent, and selective next-generation ROS1 inhibitor designed to overcome the limitations of earlier TKIs.[6][7] It exhibits strong activity against both wild-type ROS1 and a broad range of resistance mutations, including the prevalent G2032R mutation.[7][8] Furthermore, **taletrectinib** is central nervous system (CNS)-active, a crucial feature given that brain metastases are common in ROS1-positive NSCLC and crizotinib has limited intracranial penetration.[1][4][7]

Comparative Efficacy of Next-Generation ROS1 Inhibitors

Clinical trial data, primarily from the pivotal TRUST-I and TRUST-II studies, have established the efficacy of **taletrectinib** in patients previously treated with crizotinib. The following table summarizes key efficacy data for **taletrectinib** and provides a comparison with other next-generation ROS1 inhibitors.

Efficacy Parameter	Taletrectinib (TRUST-I & II Pooled)	Lorlatinib	Repotrectinib (TRIDENT-1)
Objective Response Rate (ORR) in Crizotinib-Pretreated Patients	55.8% [9]	35% [3] [10]	57% [4]
Disease Control Rate (DCR) in Crizotinib-Pretreated Patients	83.3% [11]	-	-
Intracranial ORR (IC-ORR) in Crizotinib-Pretreated Patients with Brain Metastases	73.3% [11]	50% [3] [10]	75% [4]
Median Progression-Free Survival (PFS) in Crizotinib-Pretreated Patients	9.7 months [9]	8.5 months [10]	-
ORR in Patients with G2032R Mutation	61.5% (from 13 patients) [9]	-	Data suggests activity [4]

Experimental Protocols

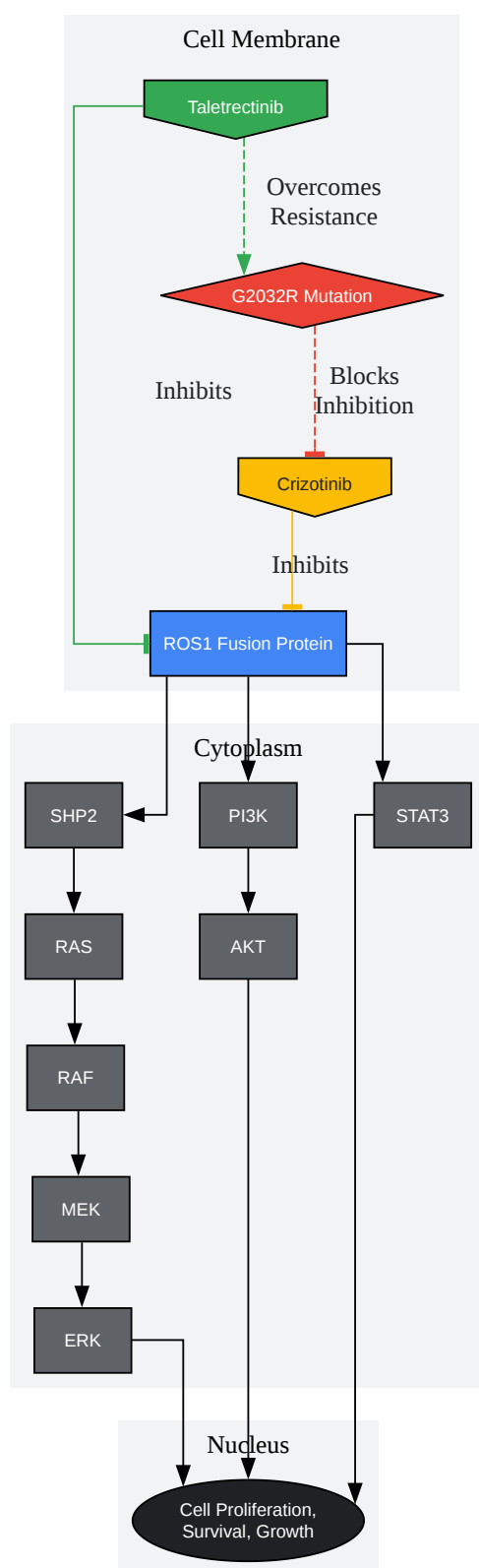
The data for **taletrectinib** is primarily derived from the TRUST-I (NCT04395677) and TRUST-II (NCT04919811) clinical trials.

TRUST-I & TRUST-II Study Design:

- Study Type: Phase II, single-arm, open-label, multicenter trials.[\[12\]](#)
- Patient Population: Adult patients with locally advanced or metastatic ROS1-positive NSCLC. Cohorts included patients who were TKI-naïve and those who were previously treated with crizotinib.[\[13\]](#)[\[14\]](#) Patients with stable brain metastases were permitted.[\[15\]](#)
- Intervention: **Taletrectinib** administered orally at a dose of 600 mg once daily.[\[7\]](#)[\[14\]](#)
- Primary Endpoint: Confirmed Objective Response Rate (cORR) assessed by an Independent Review Committee (IRC) per RECIST 1.1 criteria.[\[12\]](#)
- Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Intracranial ORR, and safety.[\[12\]](#)
- Resistance Mutation Analysis: Re-biopsy samples were analyzed at baseline for patients who had failed a previous line of crizotinib to identify acquired resistance mutations like G2032R.[\[12\]](#)

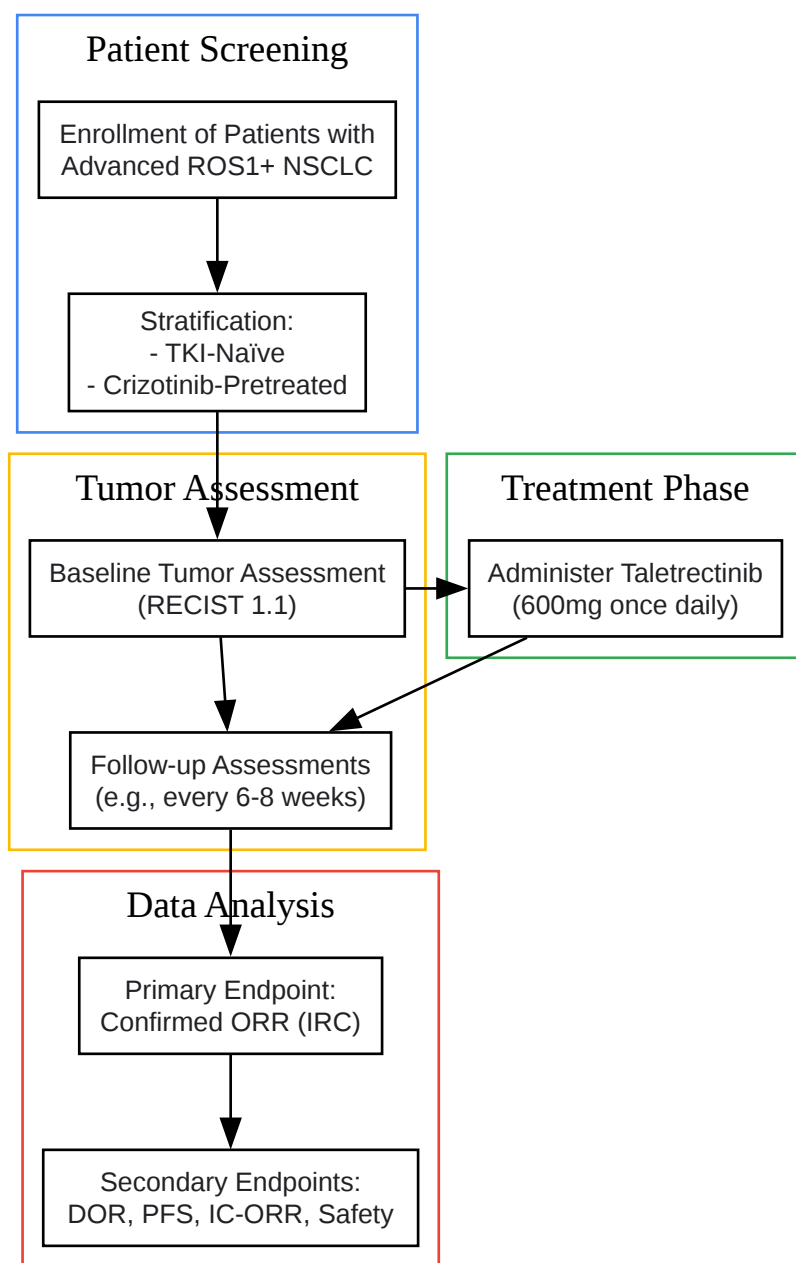
Visualizing the Mechanism and Experimental Approach

To better understand the underlying biology and the clinical evaluation process, the following diagrams illustrate the ROS1 signaling pathway and the workflow of the pivotal TRUST trials.



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Caption: ROS1 signaling pathway and TKI inhibition points.



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Caption: Workflow of the TRUST-I/II clinical trials.

Conclusion

Taletrectinib has emerged as a highly effective therapeutic option for patients with ROS1-positive NSCLC, particularly for those who have developed resistance to crizotinib. Its potent activity against the common G2032R resistance mutation and its robust intracranial efficacy

address key unmet needs in this patient population.[7][16] The favorable safety profile, with a low incidence of neurologic adverse events, further enhances its clinical value.[7][12] The comprehensive data from the TRUST clinical trial program positions **taletrectinib** as a potential best-in-class ROS1 inhibitor and a critical tool in the management of crizotinib-resistant disease.[6]

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- To cite this document: BenchChem. [Taletrectinib Demonstrates Significant Efficacy in Crizotinib-Resistant ROS1+ NSCLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1652593#efficacy-of-taletrectinib-in-crizotinib-resistant-ros1-nsclc-cell-lines]

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